molecular formula C8H10N4O2 B2417618 4-(Methylamino)pyridine-2,6-dicarboxamide CAS No. 2402831-25-6

4-(Methylamino)pyridine-2,6-dicarboxamide

Cat. No.: B2417618
CAS No.: 2402831-25-6
M. Wt: 194.194
InChI Key: CSFIMHIHHXKYPO-UHFFFAOYSA-N
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Description

4-(Methylamino)pyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methylamino group at the 4-position and carboxamide groups at the 2- and 6-positions

Mechanism of Action

  • Target of Action Its primary targets are not well-documented in the literature, but it has gained prominence in scientific research due to its unique chemical and biological properties.
  • Mode of Action

    • It is known that MAPD can form coordination complexes with transition metals (such as Cu^2+ and Ni^2+), suggesting potential roles in coordination chemistry and stabilization of reactive species .

    Biochemical Pathways

    • However, derivatives based on pyridine-2,6-dicarboxamide scaffolds have been used as model compounds to study intramolecular hydrogen bonding, steric effects, and electronic factors in molecular conformations .

    Pharmacokinetics

    • Its molecular weight is 194.19 g/mol, and it exists as a powder at room temperature .

    Action Environment

    • For instance, the presence of water has been found to promote the crystallization of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)pyridine-2,6-dicarboxamide typically involves the reaction of 4-(Methylamino)pyridine with suitable carboxylating agents under controlled conditions. One common method involves the use of carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base to facilitate the formation of the carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylamino)pyridine-2,6-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a nucleophilic catalyst and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

IUPAC Name

4-(methylamino)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIMHIHHXKYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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